2-[(Trifluoromethoxy)methyl]pyrrolidine
Overview
Description
“2-[(Trifluoromethoxy)methyl]pyrrolidine” is a chemical compound with the molecular formula C6H10F3NO . It is also known as “2-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride” with a CAS Number of 1073556-06-5 .
Molecular Structure Analysis
The InChI code for “2-[(Trifluoromethoxy)methyl]pyrrolidine” is 1S/C6H10F3NO.ClH/c7-6(8,9)11-4-5-2-1-3-10-5;/h5,10H,1-4H2;1H . This indicates the presence of a pyrrolidine ring with a trifluoromethoxy methyl group attached.Physical And Chemical Properties Analysis
The molecular weight of “2-[(Trifluoromethoxy)methyl]pyrrolidine” is 205.61 . Other physical and chemical properties are not specified in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- Pyrrolidines, including variants like 2-[(Trifluoromethoxy)methyl]pyrrolidine, are significant in organic chemistry due to their biological effects and potential applications in medicine and industry, such as dyes or agrochemicals. Research into pyrrolidine synthesis through [3+2] cycloaddition processes reveals their potential for polar nature reactions under mild conditions, leading to various pyrrolidine derivatives (Żmigrodzka et al., 2022).
Applications in Medicinal Chemistry
- The trifluoromethoxy group in compounds like 2-[(Trifluoromethoxy)methyl]pyrrolidine is instrumental in medicinal chemistry. For instance, its derivatives have been synthesized and assessed for their potential as inhibitors of influenza neuraminidase, showing significant potency against this target. This is indicative of their potential in antiviral research (Wang et al., 2001).
Catalysis and Organic Reactions
- Pyrrolidine derivatives, including 2-[(Trifluoromethoxy)methyl]pyrrolidine, are utilized as catalysts in various organic reactions. For example, they have been shown to catalyze Michael addition reactions with high yield and stereoselectivity, indicating their significance in the field of organic synthesis and catalysis (Singh et al., 2013).
Environmental and Green Chemistry
- The pyrrolidin-2-ones, closely related to 2-[(Trifluoromethoxy)methyl]pyrrolidine, have been synthesized using environmentally sustainable methods like green sonochemical processes. These methods demonstrate the importance of such compounds in the development of eco-friendly synthetic routes (Franco et al., 2012).
Structure and Molecular Analysis
- Structural studies on compounds similar to 2-[(Trifluoromethoxy)methyl]pyrrolidine have been conducted to understand their molecular properties better. These studies include NMR investigations and molecular modeling, which are crucial for determining their potential applications in various fields, including pharmaceuticals and materials science (Cadena et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2-(trifluoromethoxymethyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)11-4-5-2-1-3-10-5/h5,10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYDHIRDMFNTEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Trifluoromethoxy)methyl]pyrrolidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.